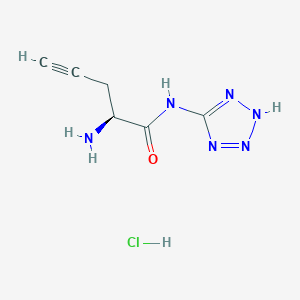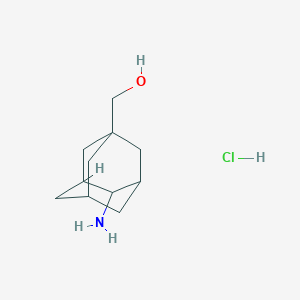![molecular formula C15H16ClFN2O B15060916 4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile is a chemical compound with the molecular formula C15H16ClFN2O and a molecular weight of 294.76 g/mol . This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile involves several steps. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate is then reacted with chloroacetyl chloride and malononitrile under controlled conditions to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimizations for scale and yield.
Chemical Reactions Analysis
4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile can be compared with similar compounds such as:
- 4-Chloro-2-[diethylamino-(4-chlorophenyl)methylidene]-3-oxobutanenitrile
- 4-Chloro-2-[diethylamino-(4-bromophenyl)methylidene]-3-oxobutanenitrile
- 4-Chloro-2-[diethylamino-(4-methylphenyl)methylidene]-3-oxobutanenitrile
These compounds share similar structures but differ in the substituents on the phenyl ring, which can lead to variations in their chemical properties and applications .
Properties
Molecular Formula |
C15H16ClFN2O |
|---|---|
Molecular Weight |
294.75 g/mol |
IUPAC Name |
4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile |
InChI |
InChI=1S/C15H16ClFN2O/c1-3-19(4-2)15(13(10-18)14(20)9-16)11-5-7-12(17)8-6-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
AWKRZCMCLZSGKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=C(C#N)C(=O)CCl)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


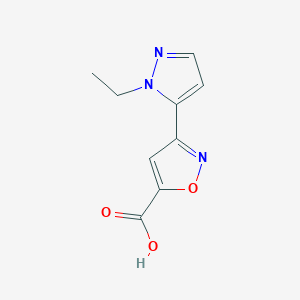
![[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B15060836.png)
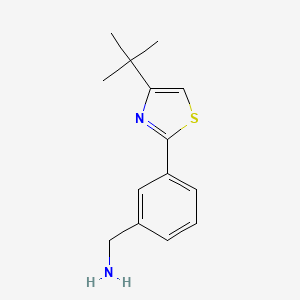
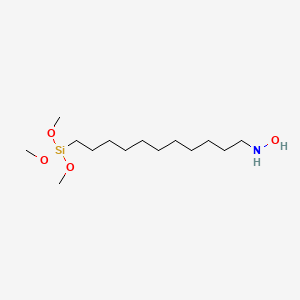
![[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate](/img/structure/B15060852.png)
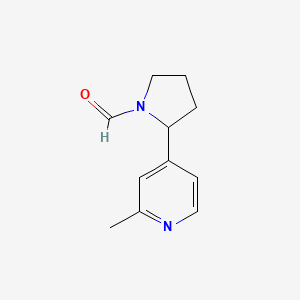
![Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate](/img/structure/B15060875.png)
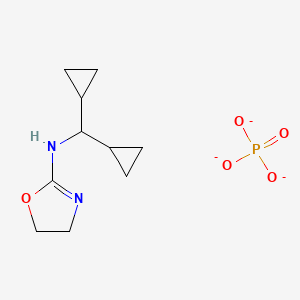
![Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate](/img/structure/B15060884.png)

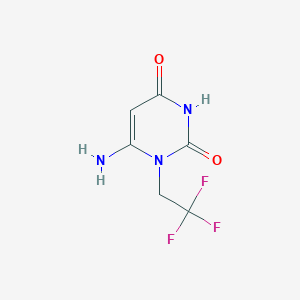
![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
